molecular formula C14H24O B14307770 5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one CAS No. 112169-66-1

5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one

Cat. No.: B14307770
CAS No.: 112169-66-1
M. Wt: 208.34 g/mol
InChI Key: OUWRFTXASJBXPX-UHFFFAOYSA-N
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Description

5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with ethyl, hexyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4-hexyl-5-methylcyclopent-2-en-1-ol with a dehydrating agent to form the desired cyclopentenone. The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl, hexyl, and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often employ reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated cyclopentenones.

Scientific Research Applications

5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-hexyl-5-methylcyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

112169-66-1

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

5-ethyl-4-hexyl-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C14H24O/c1-4-6-7-8-9-12-10-11-13(15)14(12,3)5-2/h10-12H,4-9H2,1-3H3

InChI Key

OUWRFTXASJBXPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(=O)C1(C)CC

Origin of Product

United States

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